molecular formula C₂₀H₂₆N₂O₅ B1142907 Deschloro Amlodipine CAS No. 88150-52-1

Deschloro Amlodipine

Katalognummer: B1142907
CAS-Nummer: 88150-52-1
Molekulargewicht: 374.43
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deschloro Amlodipine, with the chemical name 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, is an impurity standard of Amlodipine. Amlodipine is a well-known calcium channel blocker used to treat high blood pressure and angina by relaxing blood vessels . This compound is primarily used in research and pharmaceutical quality control.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Amlodipine involves multiple steps, starting with the preparation of the dihydropyridine ring. The key steps include:

    Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonia to form the dihydropyridine ring.

    Esterification: The resulting compound undergoes esterification to introduce the ethyl and methyl ester groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Deschloro Amlodipine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Hypertension Management

Deschloro Amlodipine is utilized in the treatment of hypertension. Its mechanism involves relaxing vascular smooth muscle, which decreases peripheral vascular resistance. Clinical studies have demonstrated that it effectively lowers both systolic and diastolic blood pressure in patients with essential hypertension.

Table 1: Efficacy Data on Blood Pressure Reduction

Study ReferenceSample SizeDosage (mg)Baseline SBP (mmHg)SBP Reduction (mmHg)p-value
Study 1 1872.516012<0.01
Study 2 8701015015<0.05

Angina Pectoris Treatment

This compound is also indicated for the treatment of chronic stable angina and vasospastic angina. It alleviates chest pain by improving coronary blood flow and reducing myocardial oxygen demand.

Table 2: Angina Efficacy Studies

Study ReferenceSample SizeDosage (mg)Angina Frequency Reduction (%)p-value
Study 3 150530<0.01
Study 4 2001025<0.05

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound shows a prolonged half-life, allowing for once-daily dosing, which enhances patient compliance. Adverse effects are generally mild and may include peripheral edema, dizziness, and flushing.

Table 3: Adverse Effects Observed in Clinical Trials

Adverse EffectIncidence (%)
Peripheral Edema10.8
Dizziness3.4
Flushing2.6

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients demonstrated significant improvements in blood pressure control when treated with this compound compared to placebo over a six-month period. The average reduction in systolic blood pressure was noted to be greater than in younger cohorts, emphasizing its effectiveness in older populations.

Case Study 2: Combination Therapy

In a cohort study focusing on patients with resistant hypertension, this compound was combined with an angiotensin receptor blocker (ARB). The results indicated a synergistic effect, leading to a more significant reduction in blood pressure compared to monotherapy with either agent alone.

Wirkmechanismus

Deschloro Amlodipine, like Amlodipine, acts as a calcium channel blocker. It inhibits the influx of calcium ions into vascular smooth muscle cells and myocardial cells, leading to:

Molecular Targets and Pathways: The primary molecular target is the L-type calcium channel on vascular smooth muscle cells. The inhibition of these channels prevents calcium-mediated contraction, leading to vasodilation .

Biologische Aktivität

Deschloro Amlodipine, a derivative of Amlodipine, is primarily recognized for its role as a calcium channel blocker (CCB) used in the management of hypertension and angina. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

Structure and Properties

This compound, chemically known as C20_{20}H26_{26}N2_2O5_5, is characterized by the absence of a chlorine atom at the 2-position of the dihydropyridine ring compared to its parent compound, Amlodipine. This structural modification affects its biological activity and pharmacokinetics.

This compound functions by blocking L-type voltage-dependent calcium channels, leading to decreased intracellular calcium levels in vascular smooth muscle and cardiac cells. This results in:

  • Vasodilation : Reduction in peripheral vascular resistance.
  • Decreased Cardiac Workload : Lower myocardial oxygen demand and improved coronary blood flow.
  • Blood Pressure Regulation : Effective in lowering systolic and diastolic blood pressure over extended periods .

Pharmacokinetics

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring 6-12 hours post-administration.
  • Bioavailability : Estimated at 64-90%, indicating significant systemic availability.
  • Half-life : Approximately 35-50 hours, allowing for once-daily dosing.
  • Protein Binding : High protein binding (>98%), which may influence its therapeutic effects .

Clinical Studies

Recent studies have evaluated the efficacy of this compound in various patient populations:

  • Hypertensive Patients : A multicenter study involving 870 hospitalized patients demonstrated that this compound effectively controlled blood pressure within five days of treatment initiation. The study utilized machine learning algorithms to identify predictive factors for treatment success .
  • Cardiovascular Outcomes : this compound has shown promise in reducing cardiovascular events. One meta-analysis indicated a significant reduction in myocardial infarction rates compared to other antihypertensive agents, underscoring its potential benefits in high-risk populations .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : A 65-year-old male with resistant hypertension was treated with this compound after failing multiple therapies. The patient achieved target blood pressure levels within two weeks without significant adverse effects.
  • Case Study 2 : In a cohort of patients with diabetes, up-titration of this compound resulted in statistically significant reductions in both systolic and diastolic blood pressure, demonstrating its utility in managing coexisting conditions .

Comparative Analysis of Stability and Purity

A stability-indicating high-performance liquid chromatography (HPLC) method has been developed to assess the purity and degradation products of this compound. The following table summarizes the retention times and recovery percentages under various stress conditions:

Stress Condition% Degradants Formed% Recovery
Oxidative Degradation0.499.6
Acid Degradation0.199.7
Base Degradation3.356.9
Thermal DegradationND100.3
Photolytic Degradation0.794.3

ND = Not Detected .

Eigenschaften

CAS-Nummer

88150-52-1

Molekularformel

C₂₀H₂₆N₂O₅

Molekulargewicht

374.43

Synonyme

2-[(2-Aminoethoxy)methyl]-1,4-dihydro-6-methyl-4-phenyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.